molecular formula C8H10Cl2N2O B7721280 [1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride

[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride

Cat. No. B7721280
M. Wt: 221.08 g/mol
InChI Key: BNKARSAFQJBQPH-UHFFFAOYSA-N
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Description

[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride is a useful research compound. Its molecular formula is C8H10Cl2N2O and its molecular weight is 221.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The compound [1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride can be synthesized using a simple one-pot reaction.

Starting Materials
4-chlorophenol, 2-bromoethylamine hydrobromide, sodium hydroxide, hydrochloric acid, ethanol

Reaction
4-chlorophenol is reacted with sodium hydroxide to form 4-chlorophenoxide., 2-bromoethylamine hydrobromide is reacted with sodium hydroxide to form 2-(2-aminoethoxy)ethanol., 4-chlorophenoxide and 2-(2-aminoethoxy)ethanol are reacted in ethanol to form [1-Amino-2-(4-chlorophenoxy)ethyl]ethanol., [1-Amino-2-(4-chlorophenoxy)ethyl]ethanol is reacted with hydrochloric acid to form [1-Amino-2-(4-chlorophenoxy)ethyl]azanium;chloride.

properties

IUPAC Name

[1-amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKARSAFQJBQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=[NH2+])N)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride

Disclaimer and Information on In-Vitro Research Products

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